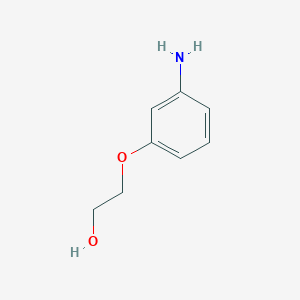
2-(3-Aminofenoxi)etanol
Descripción general
Descripción
2-(3-Aminophenoxy)ethanol is an organic compound with the chemical formula C8H11NO2. It is a colorless to pale yellow liquid with a special aromatic smell. This compound is soluble in water and many organic solvents . It is used in various fields, including organic synthesis, pharmaceuticals, and materials science.
Aplicaciones Científicas De Investigación
2-(3-Aminophenoxy)ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and dyes.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
Target of Action
This compound is a unique chemical provided to early discovery researchers
Mode of Action
As a unique chemical, its interaction with its targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
It’s worth noting that the manipulation of ethanol in biochemical pathways has been explored in other contexts . For instance, ethanol can be converted into acetyl-CoA, a central precursor for myriad biochemicals .
Pharmacokinetics
The impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
As a unique chemical, the specific effects of this compound at the molecular and cellular level are areas of ongoing research .
Action Environment
The specific environmental conditions that may affect the action of this compound are currently unknown .
Análisis Bioquímico
Biochemical Properties
2-(3-Aminophenoxy)ethanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase, where 2-(3-Aminophenoxy)ethanol acts as a substrate, leading to the formation of its corresponding aldehyde. Additionally, it interacts with cytochrome P450 enzymes, which are involved in its oxidative metabolism. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications .
Cellular Effects
2-(3-Aminophenoxy)ethanol has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation. Furthermore, 2-(3-Aminophenoxy)ethanol can alter the expression of genes involved in oxidative stress response, thereby impacting cellular homeostasis .
Molecular Mechanism
The molecular mechanism of 2-(3-Aminophenoxy)ethanol involves its binding interactions with specific biomolecules. It binds to the active site of alcohol dehydrogenase, inhibiting its activity and leading to the accumulation of its substrate. Additionally, 2-(3-Aminophenoxy)ethanol can act as an inhibitor of cytochrome P450 enzymes, affecting the metabolism of other compounds. These interactions result in changes in gene expression and enzyme activity, contributing to its overall biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3-Aminophenoxy)ethanol change over time. The compound is relatively stable at room temperature but may degrade under high temperatures or prolonged exposure to sunlight. Long-term studies have shown that 2-(3-Aminophenoxy)ethanol can have sustained effects on cellular function, including alterations in cell viability and metabolic activity. These temporal effects are important for designing experiments and interpreting results in biochemical research .
Dosage Effects in Animal Models
The effects of 2-(3-Aminophenoxy)ethanol vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce oxidative stress in rodent models. At high doses, it can induce toxic effects, including liver damage and neurotoxicity. These dosage-dependent effects highlight the importance of careful dose selection in preclinical studies to balance efficacy and safety .
Metabolic Pathways
2-(3-Aminophenoxy)ethanol is involved in several metabolic pathways. It is primarily metabolized by alcohol dehydrogenase and cytochrome P450 enzymes, leading to the formation of its corresponding aldehyde and other metabolites. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential interactions with other drugs. Additionally, 2-(3-Aminophenoxy)ethanol can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 2-(3-Aminophenoxy)ethanol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with organic cation transporters, facilitating its uptake into cells. Once inside the cell, 2-(3-Aminophenoxy)ethanol can accumulate in specific tissues, such as the liver and brain, where it exerts its biochemical effects. Understanding its transport and distribution is essential for predicting its pharmacological behavior and potential therapeutic applications .
Subcellular Localization
2-(3-Aminophenoxy)ethanol exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins. Targeting signals and post-translational modifications play a role in directing 2-(3-Aminophenoxy)ethanol to these compartments. Its subcellular localization is critical for understanding its mechanism of action and potential therapeutic targets .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(3-Aminophenoxy)ethanol can be synthesized through several methods. One common method involves the reaction of 3-nitrophenol with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas for the reduction step .
Industrial Production Methods: In industrial settings, the production of 2-(3-Aminophenoxy)ethanol may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired product.
Types of Reactions:
Oxidation: 2-(3-Aminophenoxy)ethanol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group or the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted phenoxyethanol derivatives.
Comparación Con Compuestos Similares
- 2-(4-Aminophenoxy)ethanol
- 2-(3-Nitrophenoxy)ethanol
- 4-Amino-2-methoxyphenol
- 5-Amino-2-naphthol
Comparison: 2-(3-Aminophenoxy)ethanol is unique due to its specific substitution pattern on the phenoxy ring, which influences its reactivity and interactions with other molecules. Compared to 2-(4-Aminophenoxy)ethanol, the position of the amino group in 2-(3-Aminophenoxy)ethanol can lead to different steric and electronic effects, affecting its chemical behavior and applications .
Propiedades
IUPAC Name |
2-(3-aminophenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-3,6,10H,4-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMZVGDZZPRZIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30398144 | |
| Record name | 2-(3-aminophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50963-77-4 | |
| Record name | 2-(3-aminophenoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30398144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















